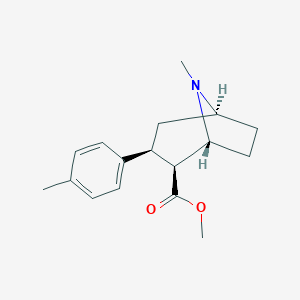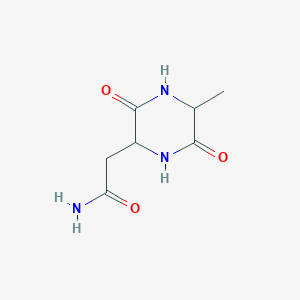
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to inhibit the activity of histone methyltransferase G9a, which plays a crucial role in regulating gene expression.
Wirkmechanismus
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide inhibits the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation leads to the formation of a repressive chromatin structure, which silences gene expression. The inhibition of G9a by N-(5-chloro-2-morpholin-4-ylphenyl)butanamide prevents the formation of this repressive chromatin structure, leading to the activation of genes that are silenced in various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to improve cognitive function in preclinical models of neurodegenerative disorders and to reduce inflammation in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)butanamide in lab experiments is its specificity for G9a. This molecule has been shown to selectively inhibit the activity of G9a, without affecting other histone methyltransferases. However, one of the limitations of using N-(5-chloro-2-morpholin-4-ylphenyl)butanamide is its low solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)butanamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of G9a, which can overcome the limitations of N-(5-chloro-2-morpholin-4-ylphenyl)butanamide. Additionally, the development of new delivery methods for N-(5-chloro-2-morpholin-4-ylphenyl)butanamide can improve its solubility and bioavailability, which can enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-morpholin-4-ylphenylamine, which is then reacted with butyryl chloride to form the butanamide derivative. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of G9a, which is a histone methyltransferase that plays a crucial role in regulating gene expression. G9a has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inhibition of G9a by N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been shown to have therapeutic effects in preclinical models of these diseases.
Eigenschaften
Produktname |
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-14(18)16-12-10-11(15)4-5-13(12)17-6-8-19-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
InChI-Schlüssel |
COWHCMYJBRFJQS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Kanonische SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)


![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)